

# Rencofilstat's effect on mitochondrial function in liver cells

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## Compound of Interest

Compound Name: Rencofilstat

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An In-depth Technical Guide: **Rencofilstat's** Effect on Mitochondrial Function in Liver Cells

Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

**Rencofilstat** (formerly CRV431) is a novel, potent, pan-cyclophilin inhibitor under investigation for the treatment of liver diseases, including metabolic dysfunction-associated steatohepatitis (MASH) and hepatocellular carcinoma (HCC).[1][2] A core component of its mechanism of action is the modulation of mitochondrial function within hepatocytes, primarily through its interaction with cyclophilin D (CypD).[3] In conditions of cellular stress characteristic of liver disease, CypD facilitates the opening of the mitochondrial permeability transition pore (mPTP), a critical event leading to mitochondrial dysfunction and cell death.[1][4] **Rencofilstat** directly binds to and inhibits CypD, preventing mPTP formation, thereby preserving mitochondrial integrity, maintaining normal energy production, and promoting hepatocyte survival.[3] This guide provides a detailed overview of this mechanism, supported by preclinical and clinical data, outlines standard experimental protocols for assessing these effects, and presents key signaling and experimental workflows.

## Rencofilstat's Core Mechanism: Inhibition of Cyclophilin D and the Mitochondrial Permeability Transition Pore

The primary effect of **rencofilstat** on mitochondrial function is mediated through its potent inhibition of cyclophilin D (CypD), a unique isomerase located in the mitochondrial matrix.[\[2\]](#)[\[3\]](#)

The Role of CypD in Pathophysiology: Under conditions of cellular stress, such as elevated intramitochondrial calcium ( $\text{Ca}^{2+}$ ) levels and increased reactive oxygen species (ROS), CypD undergoes a conformational change. This change promotes its binding to components of the inner mitochondrial membrane, triggering the assembly and opening of the mitochondrial permeability transition pore (mPTP).[\[1\]](#)[\[4\]](#)[\[5\]](#)

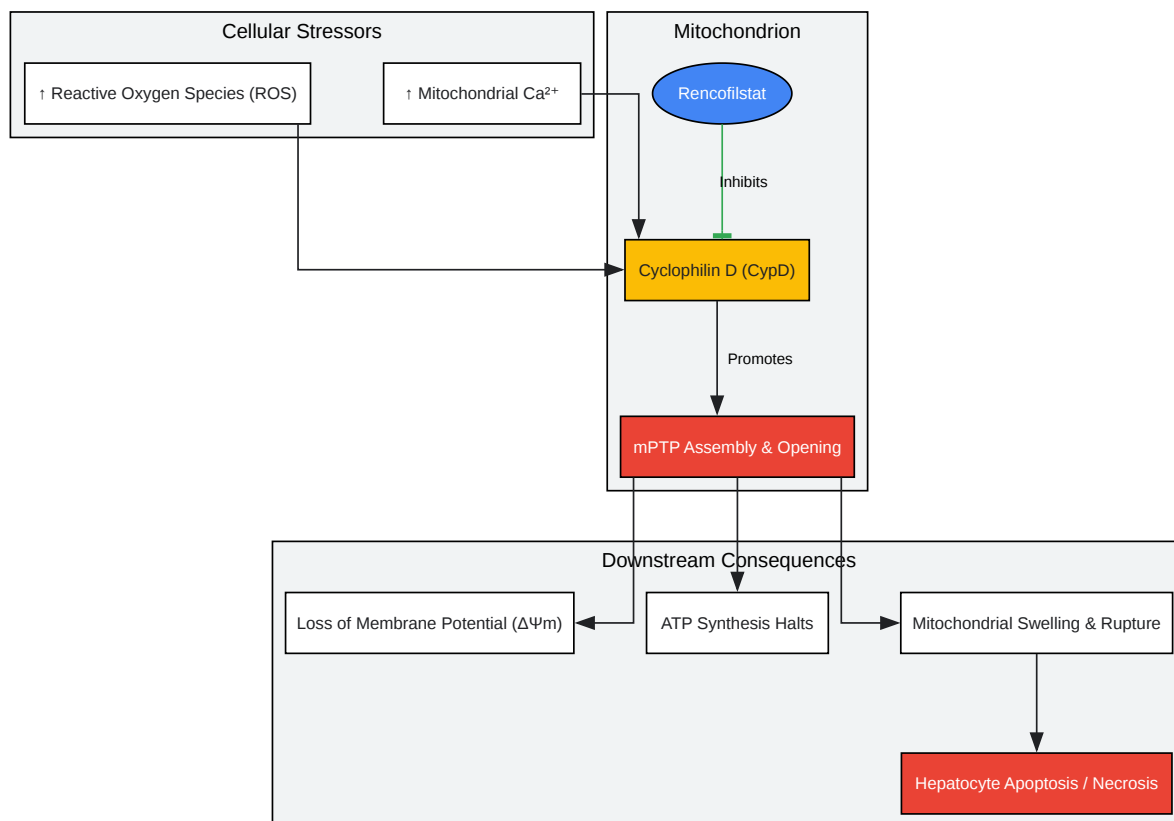
The consequences of mPTP opening are catastrophic for the cell:

- **Loss of Membrane Potential ( $\Delta\Psi_m$ ):** The pore allows for the non-specific passage of ions and small molecules ( $<1.5$  kDa), dissipating the electrochemical gradient across the inner mitochondrial membrane.[\[6\]](#)
- **Cessation of ATP Synthesis:** The collapse of the membrane potential uncouples the electron transport chain from ATP synthase, halting energy production.
- **Mitochondrial Swelling:** An uncontrolled influx of water, following the osmotic gradient created by solute entry, causes the mitochondrial matrix to swell and leads to the rupture of the outer mitochondrial membrane.[\[7\]](#)
- **Release of Pro-Apoptotic Factors:** The rupture releases cytochrome c and other signaling molecules into the cytosol, initiating the intrinsic apoptosis pathway and leading to programmed cell death.[\[1\]](#)

**Rencofilstat's Protective Action:** **Rencofilstat** binds to CypD with high affinity, preventing it from inducing the formation of the mPTP, even in the presence of stress signals like high  $\text{Ca}^{2+}$  and ROS.[\[3\]](#) This inhibition is a key cytoprotective mechanism, allowing the mitochondrion to maintain its membrane potential, continue ATP synthesis, and avoid the release of death signals, thereby ensuring hepatocyte survival.[\[3\]](#)[\[8\]](#)

## Signaling Pathway Diagram

The following diagram illustrates the signaling pathway leading to mPTP opening and its inhibition by **rencofilstat**.



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**Caption:** Rencofilstat's inhibition of the CypD-mediated mPTP pathway.

## Quantitative Data

While direct quantitative data on mitochondrial respiration in liver cells treated with **rencofilstat** is not extensively available in public literature, its potency as a cyclophilin inhibitor and its effects in clinical trials have been well-documented.

## Inhibitory Potency of Rencofilstat

**Rencofilstat** is a potent inhibitor of multiple cyclophilin isoforms, with a particularly high affinity for CypD.[\[9\]](#)

Cyclophilin Isoform	IC <sub>50</sub> (nM)
Cyclophilin A (CypA)	2.5
Cyclophilin B (CypB)	3.1
Cyclophilin D (CypD)	2.8
Cyclophilin G (CypG)	7.3
Data sourced from MedChemExpress. <a href="#">[9]</a>	

## Clinical Trial Data (Phase 2a AMBITION Study)

In a 28-day Phase 2a study involving patients with MASH and F2/F3 fibrosis, **rencofilstat** treatment led to notable improvements in a key biomarker of liver injury.[\[10\]](#)[\[11\]](#)

Parameter	Rencofilstat (225 mg QD)	Placebo
Mean Alanine Transaminase (ALT) Reduction	-16.3%	-0.7%
Data from a multicenter, single-blind, placebo-controlled study. <a href="#">[10]</a>		

Further studies have also shown that **rencofilstat** treatment can significantly reduce liver stiffness, an indicator of reduced fibro-inflammation.[\[5\]](#) A 17-week treatment with 225 mg **rencofilstat** resulted in a mean decrease in liver stiffness of 28.8% (p=0.001) from baseline in MASH subjects with F3 fibrosis.[\[5\]](#)

## Experimental Protocols

Assessing the specific effects of a CypD inhibitor like **rencofilstat** on mitochondrial function involves a series of specialized in vitro assays. The following sections describe the standard methodologies that would be employed for such an evaluation.

## Mitochondrial Permeability Transition Pore (mPTP) Opening Assay

This assay directly measures the integrity of the inner mitochondrial membrane. The calcein/cobalt quenching method is a widely accepted protocol.[\[1\]](#)[\[7\]](#)

### Principle:

- Cells are loaded with Calcein AM, a non-fluorescent ester that freely crosses cell membranes.
- Inside the cell, esterases cleave the AM group, trapping the now-fluorescent calcein throughout the cytosol and mitochondria.
- Cobalt chloride ( $\text{CoCl}_2$ ), a membrane-impermeant quenching agent, is added to the extracellular medium. It quenches all cytosolic calcein fluorescence.
- In healthy cells with an intact inner mitochondrial membrane, calcein within the mitochondria remains fluorescent as it is protected from the  $\text{CoCl}_2$ .
- Upon mPTP opening,  $\text{CoCl}_2$  enters the mitochondria and quenches the remaining fluorescence. The loss of mitochondrial fluorescence is thus a direct indicator of mPTP opening.

### Protocol Outline:

- Cell Culture: Plate hepatocytes (e.g., primary human hepatocytes or HepG2 cells) in a suitable format (e.g., 96-well plate).
- Treatment: Treat cells with **rencofilstat** at various concentrations for a predetermined period.
- Loading: Incubate cells with 1  $\mu\text{M}$  Calcein AM and 1 mM  $\text{CoCl}_2$  in Hanks' Balanced Salt Solution (HBSS) for 15-30 minutes at 37°C.

- Induction: Add an mPTP-inducing agent (e.g., Ionomycin, a  $\text{Ca}^{2+}$  ionophore) to positive control and experimental wells. A known mPTP inhibitor like Cyclosporin A serves as a comparator control.[\[1\]](#)
- Analysis: Measure the fluorescence of mitochondrial calcein using a fluorescence microscope or a flow cytometer (FITC channel). A decrease in fluorescence in induced cells compared to **rencofilstat**-treated cells indicates a protective effect.[\[7\]](#)

## Mitochondrial Respiration Assay (Oxygen Consumption Rate)

This assay measures the rate of oxygen consumption (OCR), a key indicator of electron transport chain activity and overall mitochondrial health. Instruments like the Seahorse XF Analyzer are standard for this purpose.

Principle: The assay sequentially measures OCR under basal conditions and after the addition of a series of mitochondrial inhibitors to dissect different components of respiration.

Protocol Outline:

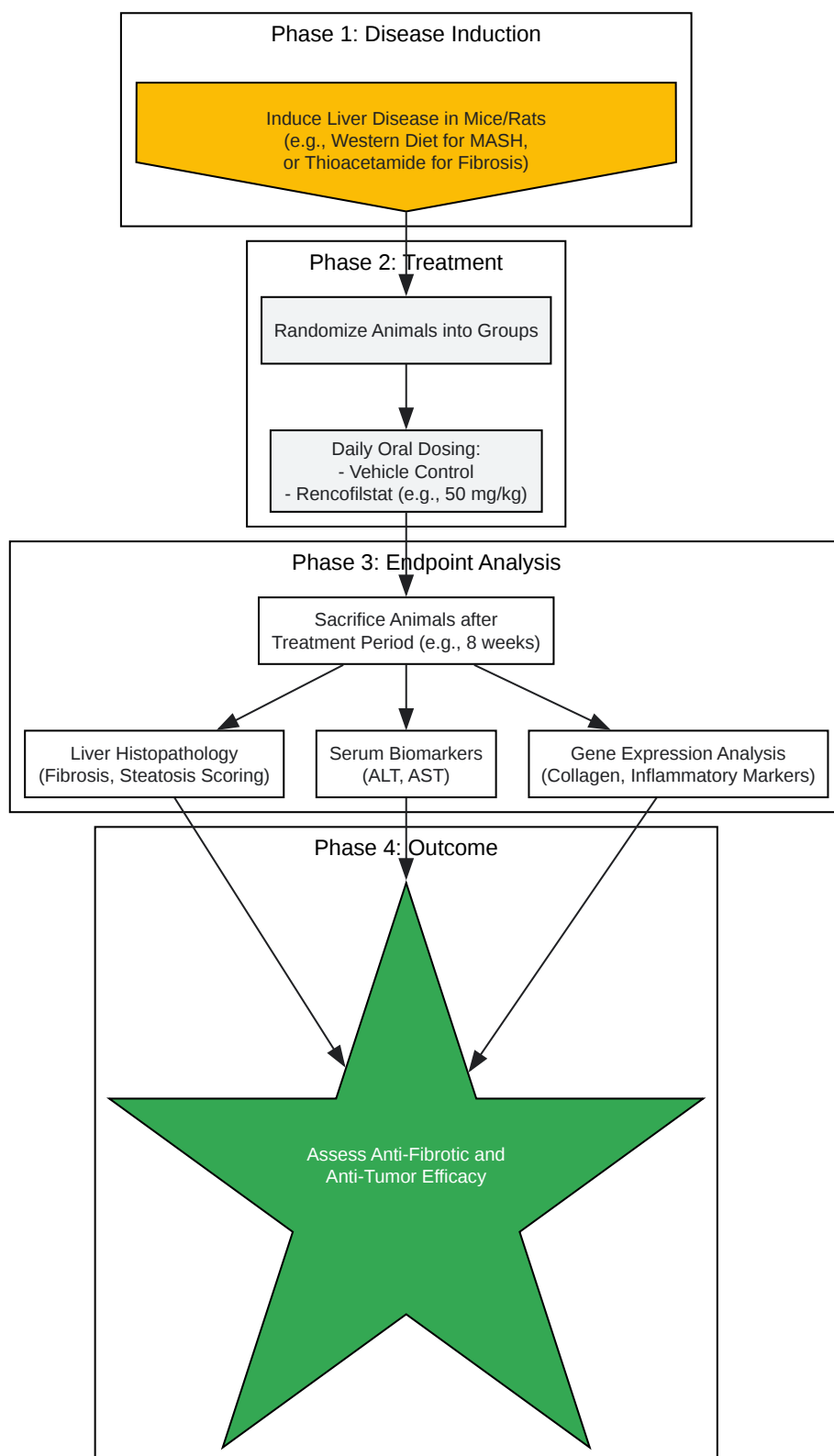
- Cell Plating: Seed hepatocytes onto a specialized Seahorse XF cell culture microplate.
- Treatment: Treat cells with **rencofilstat** as required.
- Mito Stress Test: Perform the assay in a Seahorse XF Analyzer. The following compounds are injected sequentially:
  - Oligomycin: An ATP synthase inhibitor. The resulting drop in OCR represents the portion of respiration linked to ATP production.
  - FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and drives the electron transport chain to its maximum rate. This reveals the maximal respiratory capacity.
  - Rotenone/Antimycin A: Complex I and Complex III inhibitors, respectively. They shut down mitochondrial respiration completely, and the remaining OCR is attributed to non-mitochondrial sources.[\[12\]](#)

- Analysis: The instrument software calculates key parameters like basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A protective agent like **rencofilstat** would be expected to preserve these parameters in cells under stress.

## Experimental and Clinical Workflows

### Preclinical Animal Model Workflow

Preclinical evaluation of **rencofilstat** often involves inducing liver disease in animal models to test its efficacy.



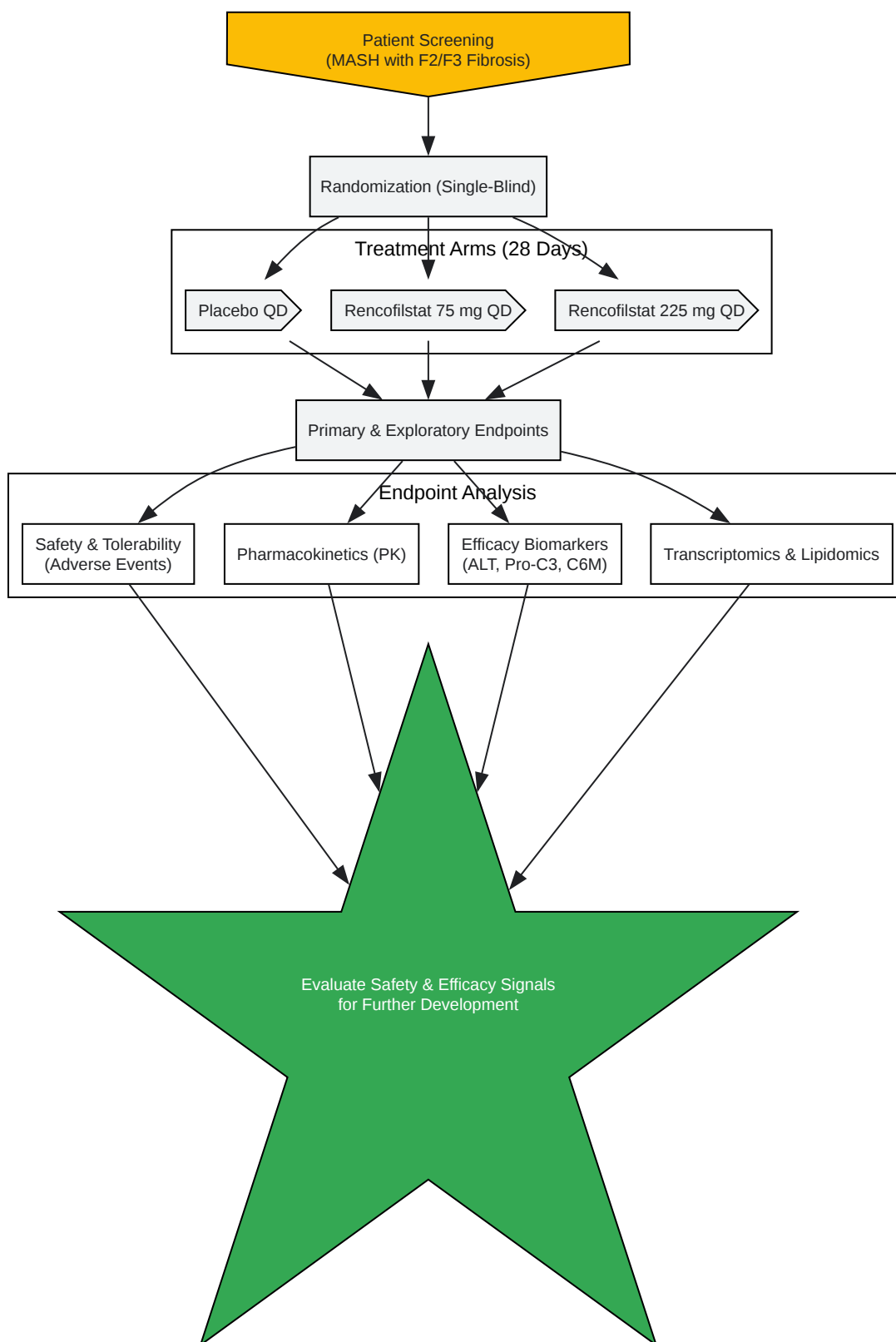
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**Caption:** Workflow for a typical preclinical study of **rencofilstat** in a liver disease model.



## Clinical Trial Workflow (Phase 2a AMBITION Model)

The workflow for a Phase 2a clinical trial is designed to assess safety, tolerability, and preliminary efficacy signals in a patient population.



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**Caption:** Workflow modeling the Phase 2a AMBITION clinical trial for **rencofilstat**.

## Conclusion

**Rencofilstat**'s mechanism of action is deeply rooted in the preservation of mitochondrial health in liver cells. By potently inhibiting Cyclophilin D, it directly prevents the opening of the mitochondrial permeability transition pore, a key event in the progression of cell death in various liver pathologies.[3][8] This targeted action blocks downstream consequences of mitochondrial stress, including the collapse of membrane potential, cessation of energy production, and release of apoptotic signals.[1][4] While direct quantitative measures of mitochondrial respiration from published **rencofilstat** studies are pending, the strong preclinical and clinical data showing reductions in liver injury and fibrosis provide compelling evidence for its cytoprotective effects.[5][10] **Rencofilstat**'s ability to maintain mitochondrial integrity represents a crucial and promising therapeutic strategy for combating chronic liver diseases like MASH.

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